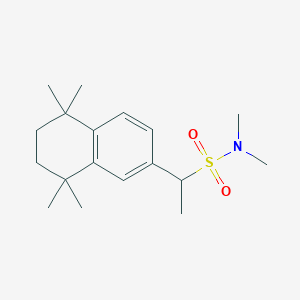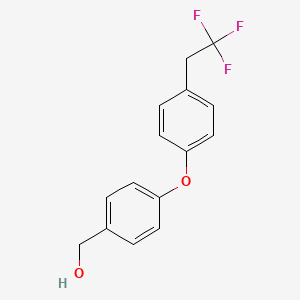
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol is a chemical compound with the molecular formula C14H11F3O3 and a molecular weight of 284.23 g/mol . It is characterized by the presence of a trifluoroethyl group attached to a phenoxyphenyl structure, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include trifluoromethyl-substituted phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways and physiological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-(trifluoromethyl)-: Similar in structure but lacks the phenoxyphenyl moiety.
4-Fluoro-2-(trifluoromethyl)phenol: Contains a fluorine atom instead of the trifluoroethyl group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring, differing significantly in structure and properties.
Uniqueness
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol is unique due to its specific trifluoroethyl substitution on the phenoxyphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H13F3O2 |
|---|---|
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
[4-[4-(2,2,2-trifluoroethyl)phenoxy]phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)9-11-1-5-13(6-2-11)20-14-7-3-12(10-19)4-8-14/h1-8,19H,9-10H2 |
InChI-Schlüssel |
LYFFQLKWGHQZJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(F)(F)F)OC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


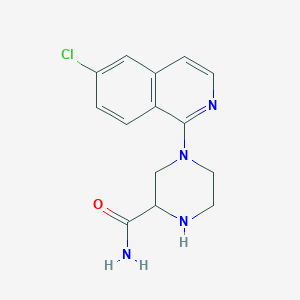
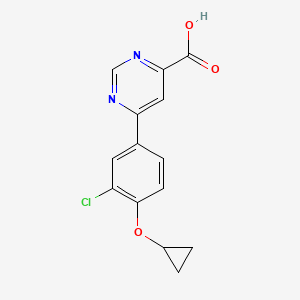
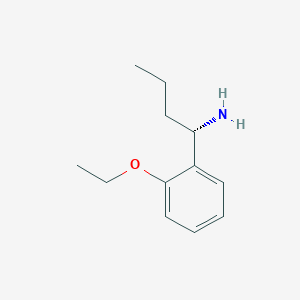
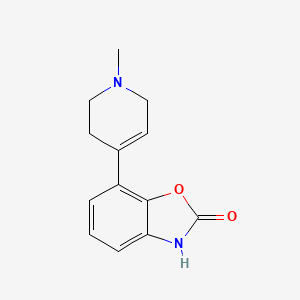
![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
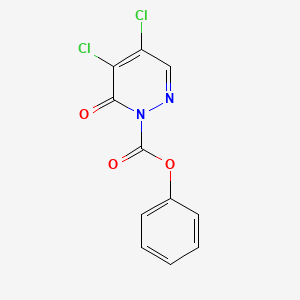
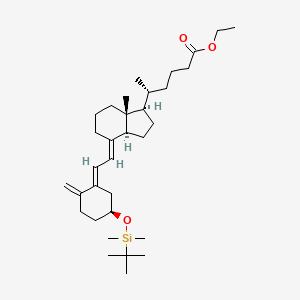

![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
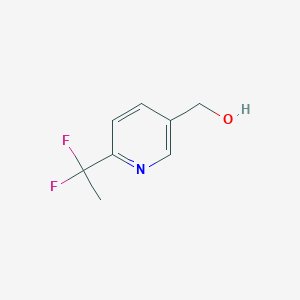
![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
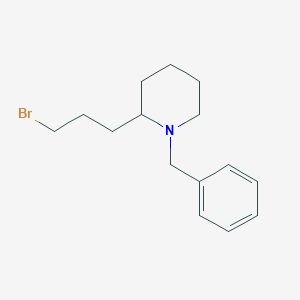
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
